Cas no 90610-49-4 (methyl 2-amino-3-hydroxy-4-methoxybenzoate)

methyl 2-amino-3-hydroxy-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-hydroxy-4-methoxybenzoic acid methyl ester
- methyl 2-amino-3-hydroxy-4-methoxybenzoate
- 90610-49-4
- methyl2-amino-3-hydroxy-4-methoxybenzoate
- CHEMBL555451
- EN300-1692576
- CHEBI:227063
- QDA61049
-
- Inchi: InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,10H2,1-2H3
- InChI Key: QBGAIEVOBDWSRU-UHFFFAOYSA-N
- SMILES: COC(=O)c1ccc(OC)c(O)c1N
Computed Properties
- Exact Mass: 197.06880783g/mol
- Monoisotopic Mass: 197.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.8Ų
- XLogP3: 1.3
methyl 2-amino-3-hydroxy-4-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1692576-1.0g |
methyl 2-amino-3-hydroxy-4-methoxybenzoate |
90610-49-4 | 95% | 1g |
$2050.0 | 2023-06-04 | |
Enamine | EN300-1692576-2.5g |
methyl 2-amino-3-hydroxy-4-methoxybenzoate |
90610-49-4 | 95% | 2.5g |
$4019.0 | 2023-09-20 | |
1PlusChem | 1P01EMX8-50mg |
METHYL 2-AMINO-3-HYDROXY-4-METHOXYBENZOATE |
90610-49-4 | 95% | 50mg |
$736.00 | 2024-04-20 | |
1PlusChem | 1P01EMX8-10g |
METHYL 2-AMINO-3-HYDROXY-4-METHOXYBENZOATE |
90610-49-4 | 95% | 10g |
$10963.00 | 2023-12-16 | |
Enamine | EN300-1692576-0.1g |
methyl 2-amino-3-hydroxy-4-methoxybenzoate |
90610-49-4 | 95% | 0.1g |
$712.0 | 2023-09-20 | |
Enamine | EN300-1692576-0.5g |
methyl 2-amino-3-hydroxy-4-methoxybenzoate |
90610-49-4 | 95% | 0.5g |
$1599.0 | 2023-09-20 | |
1PlusChem | 1P01EMX8-5g |
METHYL 2-AMINO-3-HYDROXY-4-METHOXYBENZOATE |
90610-49-4 | 95% | 5g |
$7415.00 | 2023-12-16 | |
1PlusChem | 1P01EMX8-2.5g |
METHYL 2-AMINO-3-HYDROXY-4-METHOXYBENZOATE |
90610-49-4 | 95% | 2.5g |
$5030.00 | 2023-12-16 | |
Enamine | EN300-1692576-5g |
methyl 2-amino-3-hydroxy-4-methoxybenzoate |
90610-49-4 | 95% | 5g |
$5949.0 | 2023-09-20 | |
Enamine | EN300-1692576-1g |
methyl 2-amino-3-hydroxy-4-methoxybenzoate |
90610-49-4 | 95% | 1g |
$2050.0 | 2023-09-20 |
methyl 2-amino-3-hydroxy-4-methoxybenzoate Related Literature
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
Additional information on methyl 2-amino-3-hydroxy-4-methoxybenzoate
Methyl 2-amino-3-hydroxy-4-methoxybenzoate (CAS No. 90610-49-4): A Comprehensive Overview
Methyl 2-amino-3-hydroxy-4-methoxybenzoate (CAS No. 90610-49-4) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and biological research. The presence of both amino and hydroxyl functional groups, along with a methoxy substituent, makes it a versatile molecule for various chemical modifications and biological interactions.
The molecular structure of methyl 2-amino-3-hydroxy-4-methoxybenzoate contributes to its reactivity and utility in synthetic chemistry. The amino group (-NH₂) can participate in hydrogen bonding, forming interactions with other molecules, while the hydroxyl group (-OH) can engage in both acid-base and hydrogen bonding reactions. Additionally, the methoxy group (-OCH₃) provides a hydrophobic anchor, influencing the compound's solubility and stability in different environments.
In recent years, there has been growing interest in the development of novel bioactive compounds derived from aromatic structures. Methyl 2-amino-3-hydroxy-4-methoxybenzoate has been explored as a precursor in the synthesis of various pharmacologically active agents. Its structural motif is reminiscent of natural products such as flavonoids and phenolic acids, which are known for their therapeutic properties. Researchers have leveraged this compound to develop potential inhibitors of enzymes involved in inflammatory pathways.
One of the most compelling aspects of methyl 2-amino-3-hydroxy-4-methoxybenzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the structure of this compound, scientists have been able to create derivatives that exhibit inhibitory activity against specific kinases. These derivatives have shown promise in preclinical studies, highlighting the potential of methyl 2-amino-3-hydroxy-4-methoxybenzoate as a lead compound for further drug development.
The compound has also been investigated for its antimicrobial properties. The combination of functional groups in its structure allows it to interact with bacterial cell walls and disrupt essential metabolic processes. Preliminary studies have demonstrated that certain derivatives of methyl 2-amino-3-hydroxy-4-methoxybenzoate exhibit efficacy against Gram-positive bacteria, suggesting their use as potential antimicrobial agents. This area of research is particularly relevant given the increasing prevalence of antibiotic-resistant strains.
In addition to its pharmacological applications, methyl 2-amino-3-hydroxy-4-methoxybenzoate has found utility in biochemical research. Its ability to serve as a substrate for various enzymes has made it a valuable tool for studying enzyme mechanisms and kinetics. Researchers have utilized this compound to probe the catalytic activity of oxidoreductases and transferases, contributing to a deeper understanding of these enzymes' roles in biological processes.
The synthesis of methyl 2-amino-3-hydroxy-4-methoxybenzoate involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the functionalization of a benzoic acid derivative, followed by selective protection and deprotection steps to introduce the desired functional groups in the correct positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity in these transformations.
The purity and quality of methyl 2-amino-3-hydroxy-4-methoxybenzoate are critical for its applications in pharmaceutical research. Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm its identity and assess its purity. These techniques provide detailed information about the compound's structure and composition, ensuring that it meets the stringent requirements for use in scientific studies.
The future prospects for methyl 2-amino-3-hydroxy-4-methoxybenzoate are promising, with ongoing research exploring new synthetic pathways and applications. The development of more efficient synthetic methods will enable researchers to produce larger quantities of this compound at lower costs, facilitating further exploration of its potential uses. Additionally, computational modeling techniques are being employed to predict the biological activity of derivatives before they are synthesized experimentally, streamlining the drug discovery process.
In conclusion, methyl 2-amino-3-hydroxy-4-methoxybenzoate (CAS No. 90610-49-4) is a multifaceted compound with significant implications in pharmaceutical chemistry and biochemistry. Its unique structural features make it a valuable tool for drug development, antimicrobial research, and biochemical studies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing novel therapeutic agents.
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